molecular formula C14H20N2 B14130920 N-Cyclohexyl-4-methylbenzenecarboximidamide

N-Cyclohexyl-4-methylbenzenecarboximidamide

Cat. No.: B14130920
M. Wt: 216.32 g/mol
InChI Key: ZYTIUPFQSQSJTB-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-methylbenzenecarboximidamide is an organic compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . This compound is characterized by the presence of a cyclohexyl group attached to a 4-methylbenzenecarboximidamide moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-methylbenzenecarboximidamide typically involves the reaction of 4-methylbenzenecarboximidamide with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-methylbenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

N-Cyclohexyl-4-methylbenzenecarboximidamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-4-methylbenzenecarboximidamide is unique due to the presence of both the cyclohexyl and 4-methylbenzenecarboximidamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and stability are required .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

N'-cyclohexyl-4-methylbenzenecarboximidamide

InChI

InChI=1S/C14H20N2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H2,15,16)

InChI Key

ZYTIUPFQSQSJTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NC2CCCCC2)N

Origin of Product

United States

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